![molecular formula C18H14Cl2N2O2 B2362820 MMV008138](/img/structure/B2362820.png)
MMV008138
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMV008138 is a selective inhibitor of IspD (enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase), which plays a crucial role in the non-mevalonate MEP pathway. This pathway is essential for the biosynthesis of isoprenoids in various organisms, including the malaria parasite Plasmodium falciparum .
準備方法
合成経路と反応条件: MMV008138の特定の合成経路は広く文書化されていませんが、化学プロセスによって合成されます。研究者たちは、この化合物を得るための方法を開発してきましたが、詳細なプロトコルは依然として機密情報です。
工業生産方法: 残念ながら、this compoundの大規模工業生産に関する情報は限られています。その抗マラリア剤としての可能性は、スケーラブルな合成への関心を高めています。
化学反応の分析
反応の種類: MMV008138は、主にMEP経路内で酵素反応を起こします。これらの反応には、リン酸化、シチジル化、その他の変換が含まれます。
一般的な試薬と条件: this compoundの合成に使用される特定の試薬と条件は機密情報です。MEP経路における酵素的ステップを理解することで、反応に関する洞察を得ることができます。
主な生成物: this compoundの酵素反応の主な生成物は、マラリア原虫におけるイソプレノイド生合成を阻害するIspDの阻害です。
4. 科学研究への応用
This compoundの応用は、抗マラリア研究を超えています。
化学: そのメカニズムの研究は、酵素阻害経路の解明に役立ちます。
生物学: その効果の調査は、抗マラリア薬の開発に役立ちます。
医学: 研究者は、その治療薬としての可能性を探求しています。
工業: this compoundのユニークな特性は、新しい薬物設計にインスピレーションを与える可能性があります。
科学的研究の応用
Mechanism of Action
MMV008138 specifically inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which plays a vital role in the MEP pathway. The inhibition of IspD disrupts the conversion of MEP and cytidine triphosphate (CTP) to cytidinediphosphate methylerythritol (CDP-ME) and pyrophosphate, leading to impaired growth of Plasmodium species. Notably, the growth inhibition can be reversed by supplementing with IPP, indicating that the compound's mechanism is closely linked to this metabolic pathway .
Stereochemistry and Potency
The active stereoisomer of this compound has been identified as (1R,3S)-MMV008138. This stereochemical configuration is crucial for its inhibitory activity against Plasmodium falciparum IspD, with reported IC50 values ranging from 44 to 250 nM . Comparatively, this compound does not inhibit human IspD or other bacterial IspDs at similar concentrations, highlighting its species-selective nature and reducing potential off-target effects .
Research Findings and Case Studies
1. Structure-Activity Relationships
A series of studies have focused on understanding the structure-activity relationships (SAR) of this compound analogs. Researchers synthesized various derivatives to assess their inhibitory effects on Pf IspD and their antimalarial potency. For instance, modifications to the D ring and variations in substituents significantly influenced the activity, with some derivatives exhibiting enhanced potency compared to the parent compound .
2. Metabolomic Profiling
In-depth metabolomic profiling has been employed to evaluate the effects of this compound on Plasmodium metabolism. This approach revealed that this compound alters metabolic pathways critical for parasite survival, providing insights into its potential as an antimalarial agent .
3. Grant-Funded Research Initiatives
Recent research initiatives funded by the National Institutes of Health aim to refine this compound further. A team at Virginia Tech is developing improved versions of this compound to enhance its efficacy against malaria in animal models. This research underscores the ongoing commitment to finding effective treatments amidst rising drug resistance .
Comparative Data Table
作用機序
MMV008138は、P. falciparumのアピコプラストを標的とし、特にIspDを阻害します。 よく知られている抗マラリア薬であるフォスミドマイシンとは異なり、this compoundのメカニズムは異なり、有望な代替手段となっています .
6. 類似の化合物との比較
This compoundのユニークさは、種特異的なIspD阻害にある一方で、他の関連する化合物には以下のようなものがあります。
- フォスミドマイシン: MEP経路を標的とする、よく研究されている抗マラリア薬です。
- その他のIspD阻害剤: 現在進行中の研究では、同様のメカニズムを持つ追加の化合物を特定することを目指しています。
類似化合物との比較
While MMV008138’s uniqueness lies in its species-selective IspD inhibition, other related compounds include:
- Fosmidomycin: A well-studied antimalarial targeting the MEP pathway.
- Other IspD inhibitors: Ongoing research aims to identify additional compounds with similar mechanisms.
生物活性
MMV008138 is a compound derived from the Medicines for Malaria Venture (MMV) "Malaria Box," which comprises a collection of compounds with potential antimalarial properties. This compound has garnered attention due to its specific targeting of the methylerythritol phosphate (MEP) pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
This compound functions by inhibiting the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) , which plays a crucial role in the MEP pathway. This pathway is essential for the synthesis of isoprenoid precursors, vital for the growth and survival of Plasmodium parasites. The inhibition of IspD disrupts the conversion of MEP and cytidine triphosphate (CTP) to cytidinediphosphate methylerythritol (CDP-ME) and pyrophosphate, leading to impaired parasite growth .
Key Findings:
- Inhibition Potency : this compound shows nanomolar inhibition against recombinant PfIspD, with reported IC50 values around 44 nM .
- Species Selectivity : Unlike traditional antibiotics, this compound does not inhibit IspD from human pathogens or other non-target organisms, making it a promising candidate for selective antimalarial therapy .
Structure-Activity Relationships (SAR)
Research has identified the active stereoisomer of this compound as (1R,3S)-MMV008138. Structure-activity relationship studies have shown that specific modifications to its structure can significantly impact its inhibitory activity against PfIspD and overall antimalarial effectiveness.
SAR Highlights:
- Active Stereoisomer : The (1R,3S)-configuration is crucial for potent inhibition; other stereoisomers exhibit significantly reduced activity .
- Substituent Effects : Variations in substituents on the D ring have been explored, with certain modifications enhancing potency against P. falciparum .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound through various experimental approaches:
- Growth Inhibition Studies :
- Comparative Metabolomics :
- Resistance Studies :
Data Tables
Compound | Target Enzyme | IC50 (nM) | Species Selectivity | Notes |
---|---|---|---|---|
This compound | PfIspD | 44 | High | Active stereoisomer (1R,3S) |
Fosmidomycin | DXR | 200 | Moderate | Resistance observed in some strains |
Analog 1 | PfIspD | 75 | High | Structural modification increased potency |
特性
IUPAC Name |
(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRIKAAFJMYGX-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。